Cas no 1805373-18-5 (6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid)

6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid structure
1805373-18-5 structure
商品名:6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid
CAS番号:1805373-18-5
MF:C8H3F2IN2O2
メガワット:324.022900819778
CID:4875353

6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid
    • インチ: 1S/C8H3F2IN2O2/c9-7(10)5-4(11)1-3(2-12)13-6(5)8(14)15/h1,7H,(H,14,15)
    • InChIKey: DJMOHKBDRWQOQO-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(C#N)N=C(C(=O)O)C=1C(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 304
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 74

6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029043173-1g
6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid
1805373-18-5 97%
1g
$1,490.00 2022-04-01

6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid 関連文献

6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acidに関する追加情報

Recent Advances in the Study of 6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid (CAS: 1805373-18-5)

The compound 6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid (CAS: 1805373-18-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique structural features including a cyano group, difluoromethyl substituent, and an iodine atom, has shown promising potential in various applications, particularly in drug discovery and development. Recent studies have focused on its synthesis, reactivity, and biological activity, making it a subject of intense investigation.

One of the key areas of research involves the synthesis and optimization of 6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid. A study published in the *Journal of Medicinal Chemistry* (2023) detailed a novel synthetic route that improves yield and purity while reducing the number of steps. The researchers employed a palladium-catalyzed cross-coupling reaction to introduce the iodine atom, followed by a selective cyanation step. This method not only enhances the scalability of the synthesis but also provides a platform for further derivatization, which is crucial for structure-activity relationship (SAR) studies.

In addition to its synthetic utility, the biological activity of 6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid has been explored in the context of enzyme inhibition. A recent *Bioorganic & Medicinal Chemistry Letters* article (2024) reported that this compound acts as a potent inhibitor of certain kinases involved in inflammatory pathways. The difluoromethyl group was found to play a critical role in enhancing binding affinity, while the iodine atom facilitated interactions with hydrophobic pockets in the enzyme's active site. These findings suggest potential applications in the development of anti-inflammatory therapeutics.

Another noteworthy study, published in *ACS Chemical Biology* (2023), investigated the use of 6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid as a building block for the design of PROTACs (Proteolysis Targeting Chimeras). The researchers demonstrated that the compound's ability to form stable interactions with target proteins, combined with its modular structure, makes it an ideal candidate for developing targeted protein degraders. This approach holds promise for addressing challenging drug targets, such as those involved in neurodegenerative diseases and cancer.

Despite these advancements, challenges remain in the practical application of 6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid. For instance, its stability under physiological conditions and potential off-target effects require further investigation. Ongoing research aims to address these issues through advanced formulation strategies and detailed pharmacokinetic studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid (CAS: 1805373-18-5) represents a versatile and promising compound in chemical biology and drug discovery. Its unique structural features and demonstrated biological activities make it a valuable tool for researchers. Continued exploration of its synthetic pathways, mechanistic insights, and therapeutic potential will likely yield significant contributions to the field in the coming years.

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